molecular formula C11H20ClNO B12597252 2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- CAS No. 647027-87-0

2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl-

Cat. No.: B12597252
CAS No.: 647027-87-0
M. Wt: 217.73 g/mol
InChI Key: ZHHJVJFDKJGDJB-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- is a synthetic organic compound belonging to the pyrrolidinone family. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- typically involves multi-step organic reactions. Common starting materials include pyrrolidinone derivatives and chloromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of the chloromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidinones.

Scientific Research Applications

2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog with similar core structure.

    N-Methyl-2-pyrrolidone: Known for its solvent properties and industrial applications.

    3,3-Dimethyl-2-pyrrolidinone: Another derivative with distinct chemical properties.

Uniqueness

2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- is unique due to its specific substituents, which confer distinct chemical and physical properties

Properties

CAS No.

647027-87-0

Molecular Formula

C11H20ClNO

Molecular Weight

217.73 g/mol

IUPAC Name

1-tert-butyl-5-(chloromethyl)-3,3-dimethylpyrrolidin-2-one

InChI

InChI=1S/C11H20ClNO/c1-10(2,3)13-8(7-12)6-11(4,5)9(13)14/h8H,6-7H2,1-5H3

InChI Key

ZHHJVJFDKJGDJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N(C1=O)C(C)(C)C)CCl)C

Origin of Product

United States

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